{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid
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Overview
Description
2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a chlorine atom, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the protection of the indole nitrogen with a benzyloxycarbonyl group, followed by chlorination at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic hydrogenation can reduce the benzyloxycarbonyl group to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other positions of the molecule. The chlorine atom and indole moiety contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-((Benzyloxy)carbonyl)-1H-indol-3-yl)acetic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-1H-indole-3-acetic acid: Lacks the benzyloxycarbonyl group, which may influence its stability and reactivity.
Properties
CAS No. |
924634-97-9 |
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Molecular Formula |
C18H14ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-(5-chloro-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-6-7-16-15(9-14)13(8-17(21)22)10-20(16)18(23)24-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,22) |
InChI Key |
OPGGEGQBNGTQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC(=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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